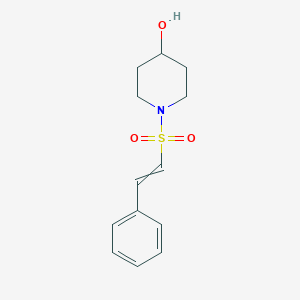![molecular formula C19H28OSi2 B12606047 [([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane CAS No. 648428-57-3](/img/structure/B12606047.png)
[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane typically involves the reaction of [1,1’-biphenyl]-4-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization and distillation, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl ketones or carboxylic acids.
- Reduction: Reduction reactions can target the biphenyl group, converting it into biphenyl alcohols or alkanes.
- Substitution: The trimethylsilyl methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
- Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
- Reduction: Biphenyl alcohols, biphenyl alkanes.
- Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
- Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
- Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
- Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.
- Drug Delivery: Its unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
- Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane exerts its effects is largely dependent on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it enhances the solubility and stability of drugs, facilitating their transport and release in biological systems. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds::
- [1,1’-Biphenyl]-4-ylmethanol: Similar structure but lacks the trimethylsilyl groups.
- [1,1’-Biphenyl]-4-yl(trimethylsilyl)ether: Similar structure but with different functional groups.
Uniqueness: The presence of both the biphenyl and trimethylsilyl methoxy groups in ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methoxysilane imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
648428-57-3 |
|---|---|
Fórmula molecular |
C19H28OSi2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
trimethyl-[(4-phenylphenyl)-trimethylsilylmethoxy]silane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)19(20-22(4,5)6)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15,19H,1-6H3 |
Clave InChI |
INOFIRDWHXOVJK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


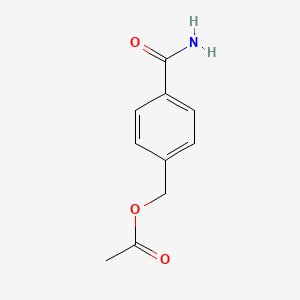
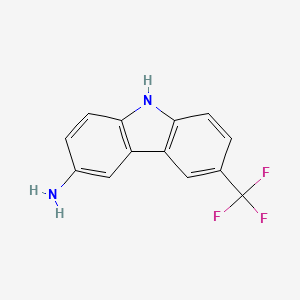
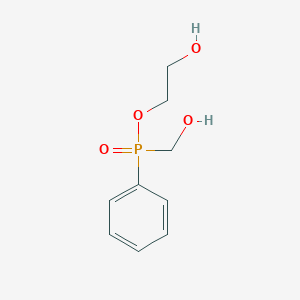
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
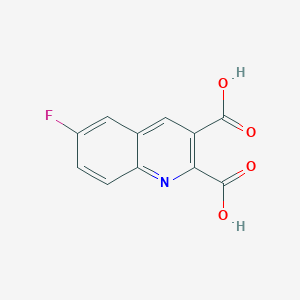
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)
